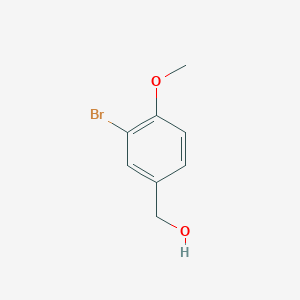







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5](O)=[O:6].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 0° C. for 15 min before the icebath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
At the end of addition
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
WAIT
|
|
Details
|
The reaction was continued at room temperature for 12 h
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled back to 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
water (2-5 mL) was carefully added
|
|
Type
|
CUSTOM
|
|
Details
|
to quench the excess lithium aluminum hydride
|
|
Type
|
ADDITION
|
|
Details
|
Sodium hydroxide (5% solution, 5-10 mL) was then added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated after 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
of stirring
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with diethyl ether (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with sodium bicarbonate solution (1×10 mL), brine (1×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was then filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
|
Type
|
WASH
|
|
Details
|
eluting with 40% ethyl acetate in hexanes
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1OC)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.262 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |